Glabrescione B

Description

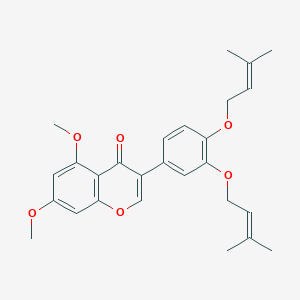

a Hedgehog pathway inhibitor; isolated from Derris glabrescens; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3,4-bis(3-methylbut-2-enoxy)phenyl]-5,7-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c1-17(2)9-11-31-22-8-7-19(13-23(22)32-12-10-18(3)4)21-16-33-25-15-20(29-5)14-24(30-6)26(25)27(21)28/h7-10,13-16H,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXDATRKLOYVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OCC=C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glabrescione B as a Gli1 Inhibitor in Hedgehog Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, including medulloblastoma and basal cell carcinoma. The Gli family of zinc-finger transcription factors are the terminal effectors of the Hh cascade, with Gli1 acting as a transcriptional activator of Hh target genes. Consequently, direct inhibition of Gli1 represents a promising therapeutic strategy for Hh-driven malignancies. Glabrescione B, a naturally occurring isoflavone, has been identified as a first-in-class small molecule that directly binds to Gli1, interfering with its interaction with DNA and subsequently inhibiting its transcriptional activity.[1][2] This technical guide provides an in-depth overview of this compound as a Gli1 inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Daoy | Medulloblastoma | Cell Viability | 0.13 | Not Specified | [3] |

| A-375 | Melanoma | Cell Viability | 0.4 | 72 | [3] |

| PANC1 | Pancreatic Carcinoma | MTT Assay | 1.62 | 96 | [4] |

| IENS | Glioblastoma Stem Cells | MTT Assay | ~1 | 96 | [4] |

| G7 | Glioblastoma Stem Cells | MTT Assay | ~1 | 96 | [4] |

| SKOV3 | Ovarian Cancer | MTT Assay | ~2 | 96 | [4] |

| GL261 | Glioblastoma | MTT Assay | >10 | 96 | [4] |

Table 2: Effect of this compound on Gli1 Expression

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Effect on Gli1 mRNA Levels | Effect on Gli1 Protein Levels (relative expression %) | Reference |

| Basal Cell Carcinoma Cells | Basal Cell Carcinoma | 1-10 | 24-48 | Decreased | Not Reported | [3] |

| SKOV3 | Ovarian Cancer | 5 | 24 | Not Reported | ~73.3% | [4] |

| PANC1 | Pancreatic Carcinoma | 5 | 24 | Not Reported | ~88.1% | [4] |

| SKOV3 | Ovarian Cancer | 5 | 48 | Not Reported | ~33.6% | [4] |

| PANC1 | Pancreatic Carcinoma | 5 | 48 | Not Reported | ~44.6% | [4] |

Signaling Pathways and Mechanisms

The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal into the cell. This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Caption: The canonical Hedgehog signaling pathway.

Mechanism of this compound Action

This compound acts as a direct inhibitor of the Gli1 transcription factor. It binds to the zinc finger domain of Gli1, which is essential for its interaction with the DNA consensus sequence. By binding to this region, this compound sterically hinders the binding of Gli1 to the promoter regions of its target genes, thereby preventing their transcription and downstream signaling.[1]

References

Glabrescione B: A Technical Guide to its Tumor Growth Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glabrescione B, a naturally occurring isoflavone, has emerged as a potent inhibitor of tumor cell growth through its targeted disruption of the Hedgehog (Hh) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's anti-cancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The primary mechanism of this compound involves the direct inhibition of the Gli1 transcription factor, a key effector of the Hh pathway, thereby preventing its interaction with DNA and subsequent gene transcription. This guide summarizes the quantitative data on its efficacy, details the experimental protocols for its study, and visualizes the involved signaling pathways.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including medulloblastoma, basal cell carcinoma, and certain types of cholangiocarcinoma. The Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3) are the terminal effectors of the Hh pathway. Upon pathway activation, Gli proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and self-renewal. This compound has been identified as a first-in-class small molecule that directly targets Gli1, offering a promising therapeutic strategy for Hh-driven malignancies.[1][2]

Mechanism of Action: Targeting the Gli1-DNA Interaction

This compound exerts its anti-tumor effects by directly binding to the Gli1 transcription factor.[2] This interaction physically obstructs the binding of Gli1 to its consensus DNA sequences in the promoter regions of Hh target genes.[2] By preventing this crucial step in transcriptional activation, this compound effectively silences the expression of genes responsible for tumor cell growth and survival.

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a cascade that ultimately leads to the activation and nuclear translocation of Gli transcription factors. This compound acts downstream of SMO, directly inhibiting the final step of the pathway.

Figure 1: Hedgehog Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on Anti-Tumor Activity

The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potent and selective activity against Hh-dependent tumors.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Comments |

| Daoy | Medulloblastoma | Not explicitly quantified, but effective at 5 µM[2] | Hh-dependent cell line. |

| A-375 | Melanoma | Not explicitly quantified, but effective at low concentrations | Hh pathway can be active in melanoma. |

| Intrahepatic Cholangiocarcinoma (CCLP1 and primary lines) | Cholangiocarcinoma | Cytotoxicity observed at 20 µM and 50 µM. Inhibition of viability by ~50% at 1-10 µM. | Dose- and time-dependent reduction in cell proliferation.[2] |

| Basal Cell Carcinoma (ASZ001) | Basal Cell Carcinoma | Effective at 5 µM | Hh-dependent cell line.[2] |

Note: The available data on IC50 values is limited and further comprehensive studies across a wider panel of cancer cell lines are warranted.

Table 2: Quantitative Effects of this compound on Hedgehog Pathway Components

| Cell Line/Model | Treatment | Target | Effect | Reference |

| Basal Cell Carcinoma (ASZ001) | 1-10 µM this compound (24-48h) | Gli1 mRNA | Dose-dependent decrease | [2] |

| Medulloblastoma (Ptch1+/- mice) | 5 µM this compound | Gli1 mRNA | Striking decrease | [2] |

| Medulloblastoma (Ptch1+/- mice) | 5 µM this compound | Hh target genes (e.g., Ptch1, Cyclin D1/D2, NMyc) | Significant reduction in mRNA and protein levels | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tumor activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as Gli1 and its downstream targets.

Protocol:

-

Cell Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Gli1, anti-Ptch1, anti-Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 3: Workflow for Western Blot Analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Interaction with Other Signaling Pathways

While the primary target of this compound is the Hedgehog pathway, it is important to consider potential crosstalk with other key cancer-related signaling pathways, such as PI3K/Akt and MAPK/ERK. The Hedgehog pathway is known to interact with these pathways in various cancers. However, current research has not provided direct evidence that this compound significantly modulates the PI3K/Akt or MAPK/ERK pathways. Further investigation is required to determine any potential off-target effects or indirect modulation of these pathways by this compound.

Figure 4: Potential Crosstalk between Signaling Pathways.

Preclinical and Clinical Development

This compound has demonstrated significant anti-tumor efficacy in preclinical in vitro and in vivo models of Hh-dependent cancers, such as medulloblastoma.[3][4] To enhance its therapeutic potential, formulation strategies, including encapsulation in self-assembling micelles and polymeric nanocapsules, have been explored to improve its solubility and delivery.[3][4] As of the latest available information, there are no registered clinical trials for this compound. Its development appears to be in the preclinical stage.

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits tumor cell growth by directly targeting the Gli1 transcription factor within the Hedgehog signaling pathway. Its well-defined mechanism of action and potent preclinical activity make it an attractive candidate for further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key quantitative data and experimental protocols necessary for its continued investigation. Future research should focus on expanding the quantitative analysis of its efficacy across a broader range of cancers, elucidating potential interactions with other signaling pathways, and advancing its development towards clinical applications.

References

- 1. This compound delivery by self-assembling micelles efficiently inhibits tumor growth in preclinical models of Hedgehog-dependent medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound delivery by self-assembling micelles efficiently inhibits tumor growth in preclinical models of Hedgehog-dependent medulloblastoma [iris.uniroma1.it]

Glabrescione B: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrescione B is a naturally occurring isoflavone that has garnered significant interest within the scientific community for its potent and specific inhibitory activity against the Gli1 transcription factor, a key effector in the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making this compound a promising lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic route to this compound, complete with experimental protocols and quantitative data.

Chemical Structure

This compound is classified as a methoxyisoflavone.[1] Its systematic IUPAC name is 3-[3,4-bis(3-methylbut-2-enoxy)phenyl]-5,7-dimethoxychromen-4-one . The molecule possesses a core isoflavone scaffold characterized by a chromen-4-one ring system substituted with a phenyl group at the 3-position. Key structural features include two methoxy groups on the A-ring and two prenyl ether moieties on the B-ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₆ | [1] |

| Molecular Weight | 450.52 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 65893-94-9 | [2] |

Synthesis of this compound

The total synthesis of this compound has been reported, commencing from the commercially available 2′,4′,6′-trimethoxyacetophenone. The overall synthetic strategy involves the construction of a 3-iodo-chromen-4-one intermediate, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the substituted B-ring, and concluding with a double O-prenylation.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2′-Hydroxy-4′,6′-dimethoxyacetophenone (1)

To a solution of 2′,4′,6′-trimethoxyacetophenone in a suitable anhydrous solvent (e.g., dichloromethane) at a reduced temperature (e.g., 0 °C), boron tribromide (BBr₃) is added dropwise. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product is extracted. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2′-hydroxy-4′,6′-dimethoxyacetophenone as a white solid.[4]

Step 2: Synthesis of 3-Dimethylamino-1-(2-hydroxy-4,6-dimethoxyphenyl)propenone (2)

A mixture of 2′-hydroxy-4′,6′-dimethoxyacetophenone (1) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at an elevated temperature (e.g., 95 °C) for several hours. After the reaction is complete, the solvent is removed under reduced pressure to afford the enamino ketone (2), which is typically used in the subsequent step without further purification.[4]

Step 3: Synthesis of 3-Iodo-5,7-dimethoxy-4H-chromen-4-one (3)

The crude 3-dimethylamino-1-(2-hydroxy-4,6-dimethoxyphenyl)propenone (2) is dissolved in methanol. To this solution, an excess of iodine is added, and the mixture is stirred at room temperature. This step proceeds via a tandem cyclization and iodination mechanism. The resulting product, 3-iodo-5,7-dimethoxy-4H-chromen-4-one (3), is then isolated and purified.

Step 4: Synthesis of this compound via Suzuki-Miyaura Coupling and O-Prenylation

The 3-iodo-5,7-dimethoxy-4H-chromen-4-one (3) is subjected to a Suzuki-Miyaura cross-coupling reaction with 3,4-bis(prenyloxy)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/water). The reaction mixture is heated to facilitate the coupling. Following the successful formation of the C-C bond, the final step involves the O-prenylation of any remaining free hydroxyl groups, if necessary, using prenyl bromide in the presence of a base. The final product, this compound, is then purified using chromatographic techniques.

Quantitative Data

Spectroscopic Data of Key Intermediates

Table 2: Spectroscopic Data for 2′-Hydroxy-4′,6′-dimethoxyacetophenone (1)

| Data Type | Details |

| Appearance | White solid |

| Melting Point | 81–82 °C |

| ¹H NMR (400 MHz, acetone-d₆, δ) | 13.8 (s, 1H, OH), 5.94 (d, J = 2.4 Hz, 1H, Ar H), 5.91 (d, J = 2.4 Hz, 1H, Ar H), 3.80 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 2.43 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, acetone-d₆, δ) | 202.5 (C=O), 167.36 (C4), 166.34 (C6), 163.15 (C2), 105.5 (C1), 93.42 (C3), 90.43 (C5), 55.20 (OCH₃), 55.00 (OCH₃), 31.94 (CH₃) |

| IR (KBr, ν cm⁻¹) | 3100, 1614, 1271 |

| HRMS (ESI) m/z | [M+H]⁺ calculated for C₁₀H₁₂O₄+H⁺, 197.080800; found, 197.080848 |

Data sourced from Ingallina C, et al. Nanomedicine (Lond). 2017.[4]

Table 3: Spectroscopic Data for 3-Iodo-5,7-dimethoxy-4H-chromen-4-one (3)

| Data Type | Details |

| Appearance | White solid |

| Melting Point | 156–157 °C |

| ¹H NMR (400 MHz, CDCl₃, δ) | 8.02 (s, 1H, H-2), 6.37 (d, J = 2.0 Hz, 1H, Ar H), 6.32 (d, J = 2.0 Hz, 1H, Ar H), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃, δ) | 183.43 (C=O), 164.28 (C7), 160.97 (C5), 159.81 (C9), 155.33 (C2), 107.53 (C10), 96.59 (C8), 92.44 (C6), 89.71 (=C–I), 56.41 (OCH₃), 55.79 (OCH₃) |

| IR (KBr, ν cm⁻¹) | 1671, 1640, 1600–1450 |

| HRMS (ESI) m/z | [M+H]⁺ calculated for C₁₁H₉O₄I+H⁺, 332.961800; found, 332.961633 |

Data sourced from Ingallina C, et al. Nanomedicine (Lond). 2017.[4]

Biological Activity

This compound is a direct inhibitor of the Gli1 transcription factor, interfering with its interaction with DNA.[2] This mechanism of action leads to the inhibition of the Hedgehog signaling pathway.

Table 4: Biological Activity of this compound

| Assay/Model | Concentration | Effect | Source |

| Gli-dependent basal cell carcinoma cell growth | 5 µM | Inhibition of cell proliferation | [2] |

| Gli1 mRNA expression in ASZ001 BCC cells | 1-10 µM | Decreased Gli1 mRNA levels | [2] |

| Cell viability in intrahepatic cholangiocarcinoma cell lines | 1-10 µM | 50% reduction in cell viability | [5] |

| Cytotoxicity in intrahepatic cholangiocarcinoma cell lines | 20 µM and 50 µM | Confirmed cytotoxic effect | [5] |

Signaling Pathway and Experimental Workflow Visualization

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to cancer. This compound acts at the terminal end of this pathway.

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Conclusion

This compound represents a significant natural product with potential for development as an anticancer agent due to its specific inhibition of the Gli1 transcription factor. The synthetic route outlined provides a viable method for accessing this molecule for further investigation. The provided quantitative data on its structure and biological activity serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further studies to optimize its pharmacokinetic properties and to fully elucidate its therapeutic potential are warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Gli1/DNA interaction is a druggable target for Hedgehog-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. GLI1-selective inhibitor, this compound, impairs proliferation in intrahepatic cholangiocarcinoma [iris.uniroma1.it]

Understanding the Binding Site of Glabrescione B on Gli1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between Glabrescione B, a natural isoflavone, and the zinc finger transcription factor Gli1, a key effector in the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh-Gli1 axis is a known driver in several human cancers, making Gli1 a critical therapeutic target. This compound represents a pioneering small molecule that directly targets Gli1, offering a downstream inhibitory approach that can overcome resistance mechanisms associated with upstream inhibitors targeting the Smoothened (SMO) receptor.

The this compound Binding Site on Gli1

This compound directly targets the DNA-binding domain of the Gli1 protein, specifically its C2H2-type five-zinc finger (ZF) domain.[1][2][3][4] Computational modeling and experimental evidence have pinpointed the binding site to a groove at the interface of zinc finger domains 4 and 5.[5]

Key amino acid residues within this pocket are crucial for the interaction. Mutagenesis studies have identified Lysine 340 (K340) and Lysine 350 (K350) as critical for the binding of this compound.[6] These residues are located on the surface of the fourth zinc finger (ZF4) and are instrumental in the subsequent disruption of Gli1's ability to bind its consensus DNA sequence.[2] Further structural analysis suggests that the prenyl chains on the B-ring of the this compound molecule are essential for its biological activity, likely contributing to the hydrophobic interactions within the binding pocket.[6]

Mechanism of Action: Interference with Gli1-DNA Interaction

This compound functions as a direct inhibitor of Gli1's transcriptional activity.[7][8] Unlike upstream inhibitors, it does not prevent the activation or nuclear translocation of the Gli1 protein itself. Instead, by occupying a critical site within the zinc finger domain, this compound allosterically prevents the protein from effectively binding to the major groove of its target DNA sequence (5′-GACCACCCA-3′).[1][4][5][9] This direct interference with the Gli1-DNA interaction is the core mechanism of its inhibitory effect.[6][10][11][12][13]

By impairing this fundamental step in transcriptional activation, this compound effectively blocks the expression of Hh target genes, such as GLI1 itself (in a negative feedback loop), PTCH1, and cyclins.[5] This leads to the inhibition of Hh-dependent cellular processes, including proliferation, self-renewal, and clonogenicity, particularly in cancer stem cells.[3][5][6][13]

Quantitative Data

While direct binding affinity constants (e.g., Kd) for the this compound-Gli1 interaction are not extensively reported in the literature, the compound's potent biological activity has been quantified in numerous cell-based assays. The following tables summarize the effective concentrations and IC50 values of this compound in various cancer models.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

|---|---|---|---|---|

| G7 | Medulloblastoma Stem Cell | 0.29 | 96 | [9] |

| PANC1 | Pancreatic Cancer | 1.62 | 96 |[9] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Type/Model | Assay | Concentration (µM) | Effect | Citation |

|---|---|---|---|---|

| Gli-dependent Basal Cell Carcinoma | Cell Growth | 5 | Inhibition of growth | [10] |

| Various Cancer Cell Lines | Gene Expression | 1 - 10 | Decrease in Gli1 mRNA levels | [10] |

| Intrahepatic Cholangiocarcinoma (iCCA) | Cytotoxicity (MTS Assay) | 20 - 50 | Significant cytotoxicity | [6] |

| iCCA Cell Lines | Cell Viability | 1 - 10 | 50% reduction in cell viability | [6] |

| Murine Glioma (GL261) | Gene Expression | 5 | Significant decrease in Gli1 transcription |[12] |

Experimental Protocols

The characterization of the this compound binding site on Gli1 involved a combination of computational, biochemical, and cell-based methodologies.

Computational Docking and Molecular Dynamics

This protocol was established based on the crystal structure of the Gli1 zinc finger domain complexed with DNA (PDB ID: 2GLI).[1][4]

-

Model Preparation: The 3D structure of the Gli1 zinc finger domain (residues 234-391) is prepared. The original cobalt ions in the crystal structure are replaced with the physiological zinc ions.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

-

Molecular Docking: Docking simulations are performed to predict the binding pose of this compound within the Gli1 zinc finger domain. The search space is defined to encompass the entire protein surface.

-

Molecular Dynamics (MD) Simulation: The top-ranked docking pose (this compound-Gli1 complex) is subjected to MD simulations (typically in four independent replicas) to analyze the stability and conformational dynamics of the complex in a simulated aqueous environment. This helps to validate the binding mode and identify key interacting residues.

NMR Spectroscopy for Ligand-Protein Interaction

-

Sample Preparation: Recombinant Gli1 zinc finger domain protein is purified. NMR samples are prepared by dissolving the protein in a deuterated buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 in 99% D₂O).[12]

-

Ligand Addition: A stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) is titrated into the protein solution.

-

Data Acquisition: A series of 1D and 2D NMR experiments, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are performed.

-

Data Analysis: In STD-NMR, selective saturation of protein resonances is transferred to a bound ligand. Protons of this compound receiving the saturation (observed as decreased signal intensity) are identified as being in close proximity to the protein, thus mapping the binding epitope.

Site-Directed Mutagenesis

-

Primer Design: Primers containing the desired mutation (e.g., changing the codon for K340 or K350 to Alanine - K340A/K350A) are designed for a plasmid vector containing the wild-type Gli1 sequence.

-

Mutagenesis PCR: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers.

-

Template Removal: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (i.e., the template plasmid from a bacterial host).

-

Transformation and Sequencing: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification. Plasmids are then isolated and sequenced to confirm the successful incorporation of the desired mutation.

-

Protein Expression: The mutant Gli1 protein is expressed and purified for use in subsequent binding or functional assays.

Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: HEK293T or Smo-/- mouse embryonic fibroblast (MEF) cells are cultured in appropriate media.[13] Cells are co-transfected with three plasmids:

-

Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Cell Lysis and Luciferase Measurement: After a defined incubation period (e.g., 24-48 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control.

Cell Viability and Proliferation Assays

-

Cell Seeding: Cancer cells (e.g., iCCA lines, PANC1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control for various time points (e.g., 24, 48, 72, 96 hours).[6]

-

Viability Assessment (MTS Assay):

-

At the end of the treatment period, an MTS reagent is added to each well.

-

The plate is incubated for 1-4 hours to allow viable cells to convert the MTS tetrazolium compound into a colored formazan product.

-

The absorbance is measured at 490 nm using a microplate reader.

-

-

Cell Count (Trypan Blue Exclusion Test):

-

Cells are detached from the plate using trypsin.

-

The cell suspension is mixed with an equal volume of trypan blue dye.

-

Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Conclusion

This compound is a first-in-class natural product that directly binds and inhibits the Gli1 transcription factor. Its unique mechanism, involving the disruption of the Gli1-DNA interaction through binding to a specific site within the zinc finger domain, provides a compelling strategy for targeting Hedgehog-dependent cancers. The data and protocols outlined in this guide offer a comprehensive resource for researchers and drug developers seeking to further explore and exploit this promising therapeutic avenue. The detailed understanding of its binding site and mechanism of action paves the way for the rational design of next-generation Gli1 inhibitors with improved potency and pharmacokinetic properties.

References

- 1. bottalab.it [bottalab.it]

- 2. researchgate.net [researchgate.net]

- 3. Gli1/DNA interaction is a druggable target for Hedgehog-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based virtual screening identifies an 8-hydroxyquinoline as a small molecule GLI1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLI1-selective inhibitor, this compound, impairs proliferation in intrahepatic cholangiocarcinoma [iris.uniroma1.it]

- 7. embopress.org [embopress.org]

- 8. embopress.org [embopress.org]

- 9. tandfonline.com [tandfonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. 1H-NMR metabolomics reveals the this compound exacerbation of glycolytic metabolism beside the cell growth inhibitory effect in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gli1/DNA interaction is a druggable target for Hedgehog-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

Glabrescione B: A Technical Deep Dive into the Inhibition of Cancer Stem Cell Self-Renewal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a significant hurdle in oncology, contributing to tumor initiation, metastasis, and therapeutic resistance. The Hedgehog (Hh) signaling pathway is a critical regulator of CSC self-renewal, making it a prime target for novel anticancer therapies. Glabrescione B (GlaB), a natural isoflavone, has emerged as a potent inhibitor of this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on cancer stem cell self-renewal, and detailed experimental protocols for its evaluation.

Introduction

The cancer stem cell hypothesis posits that a subpopulation of cells within a tumor possesses stem-like properties, including the ability to self-renew and differentiate into the heterogeneous cell types that comprise the bulk of the tumor. These CSCs are often resistant to conventional therapies and are thought to be a primary driver of tumor recurrence. The Hedgehog signaling pathway, essential for embryonic development, is frequently dysregulated in various cancers, where it plays a crucial role in maintaining the CSC phenotype.

This compound has been identified as a direct inhibitor of the Hh pathway, demonstrating significant potential in targeting CSCs. This document will explore the molecular interactions and cellular consequences of this compound treatment, providing a comprehensive resource for researchers in the field of cancer biology and drug development.

Mechanism of Action: Targeting the Gli1-DNA Interaction

This compound exerts its inhibitory effect on the Hedgehog pathway at a terminal point, directly targeting the glioma-associated oncogene homolog 1 (Gli1) transcription factor.[1][2][3] Unlike many other Hh pathway inhibitors that target upstream components like Smoothened (SMO), this compound prevents the binding of Gli1 to its target DNA sequences. This interference with the Gli1-DNA interaction is a critical distinction, as it can potentially overcome resistance mechanisms that arise from mutations in upstream pathway components.[1][2][3]

The binding of this compound to the zinc finger domain of Gli1 sterically hinders its ability to engage with the DNA, thereby preventing the transcription of downstream target genes essential for CSC self-renewal and proliferation.[2][3]

Signaling Pathway Diagram

Quantitative Effects on Cancer Stem Cell Self-Renewal

This compound has demonstrated a dose-dependent inhibitory effect on the viability and self-renewal capacity of cancer stem cells across various cancer types.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| GNS-G7 | Glioblastoma (Stem-like) | MTT | 3.8 ± 0.5 | 96 | [4] |

| PANC1 | Pancreatic Cancer | MTT | 8.2 ± 0.9 | 96 | [4] |

| SKOV3 | Ovarian Cancer | MTT | - | - | [4] |

| GL261 | Glioblastoma | MTT | - | - | [4] |

| IENS | Glioblastoma (Stem-like) | MTT | - | - | [4] |

Note: Specific IC50 values for all cell lines were not available in the reviewed literature. The GNS-G7 cell line is highlighted as a cancer stem-like model.

Table 2: Effect of this compound on Gli1 Protein Expression

| Cell Line | Cancer Type | GlaB Concentration (µM) | Treatment Time (h) | Relative Gli1 Expression (%) | Reference |

| SKOV3 | Ovarian Cancer | 5 | 24 | ~73.3 | [4] |

| SKOV3 | Ovarian Cancer | 5 | 48 | ~33.6 | [4] |

| PANC1 | Pancreatic Cancer | 5 | 24 | ~88.1 | [4] |

| PANC1 | Pancreatic Cancer | 5 | 48 | ~44.6 | [4] |

Note: While the provided references state that this compound inhibits tumorsphere formation and clonogenicity, specific quantitative data on the percentage of inhibition was not available in the reviewed literature.

Experimental Protocols

Tumorsphere Formation Assay

This assay is a gold-standard for assessing the self-renewal capacity of cancer stem cells in vitro.

Methodology:

-

Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion (e.g., Accutase or Trypsin-EDTA) followed by mechanical dissociation.

-

Cell Seeding: Cells are seeded at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

-

Culture Medium: A serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) is used. A common formulation is DMEM/F12 supplemented with B27, N2, EGF (20 ng/mL), and bFGF (20 ng/mL).

-

Treatment: this compound is added to the culture medium at various concentrations at the time of seeding. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Plates are incubated at 37°C in a 5% CO2 humidified incubator for 7-14 days.

-

Quantification: The number and size of tumorspheres (typically >50 µm in diameter) are counted using a microscope. The tumorsphere formation efficiency (TFE) is calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

Experimental Workflow: Tumorsphere Formation Assay

Clonogenic Assay

This assay assesses the ability of a single cell to proliferate and form a colony, another key characteristic of stem cells.

Methodology:

-

Cell Seeding: A low number of single cells (e.g., 100-1000 cells) are seeded into each well of a multi-well plate.

-

Culture Medium: Cells are cultured in a serum-containing medium that supports adherent growth.

-

Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Recovery: The drug-containing medium is removed, and cells are washed and cultured in fresh medium for 1-3 weeks.

-

Staining: Colonies are fixed with methanol and stained with a solution like crystal violet.

-

Quantification: The number of colonies (typically >50 cells) is counted. The plating efficiency (PE) and surviving fraction (SF) are calculated.

Western Blot Analysis for Gli1 Expression

This technique is used to quantify the protein levels of Gli1 following treatment with this compound.

Methodology:

-

Cell Lysis: Cells are treated with this compound for the desired time, then lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for Gli1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the Gli1 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising therapeutic agent for targeting cancer stem cells by directly inhibiting the Gli1 transcription factor, a key downstream effector of the Hedgehog signaling pathway. Its mechanism of action offers a potential advantage over upstream inhibitors, particularly in the context of acquired resistance. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a novel anti-cancer therapy. Further research is warranted to fully elucidate its efficacy in various cancer models and to establish optimal dosing and treatment regimens.

References

Methodological & Application

Application Notes and Protocols for Glabrescione B in In-Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Glabrescione B, a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway effector Gli1, in preclinical in-vivo cancer models. This compound offers a promising therapeutic strategy for Hh-dependent tumors by directly interfering with the Gli1-DNA interaction, a critical step in tumor progression.[1][2][3][4][5]

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[6][7] Its aberrant activation is a known driver in a variety of cancers, including medulloblastoma, basal cell carcinoma, and rhabdomyosarcoma.[8][9] The pathway culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes responsible for cell proliferation, survival, and differentiation.

This compound exerts its anti-tumor activity by directly binding to the zinc finger domain of Gli1, thereby preventing it from binding to its DNA consensus sequence.[2][3][4][5] This novel mechanism of action effectively blocks Gli1-mediated transcription, leading to the inhibition of tumor cell growth, self-renewal of cancer stem cells, and clonogenicity.[1][2][3][4][5]

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Gli1-DNA interaction.

In-Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. Due to its poor water solubility, formulation strategies are crucial for effective in-vivo delivery.[10][11] Studies have successfully utilized nanocapsules and self-assembling micelles to enhance its bioavailability and therapeutic efficacy.[8][10][11][12]

Quantitative Data Summary

| Animal Model | Cancer Type | Formulation | Dosage | Administration Route | Key Findings | Reference |

| Female NOD/SCID mice | Basal Cell Carcinoma (ASZ001 allografts) | 2-hydroxypropyl-β-cyclodextrin:ethanol (3:1) | 100 µmol/kg | Intraperitoneal (i.p.), every second day for 18 days | Significant reduction in tumor growth and Gli1 mRNA levels. | [1] |

| N/A | Medulloblastoma (allograft model) | 2-hydroxypropyl-β-cyclodextrin:ethanol (3:1) | 75 µmol/kg | Subcutaneous injection | Significantly suppressed tumor mass during the 18-day treatment. | [12] |

| N/A | Medulloblastoma (allograft and orthotopic models) | mPEG5kDa-cholane micelles | N/A | N/A | Drastically inhibited tumor growth. The micellar formulation crossed the blood-brain barrier. | [10][11] |

| Pancreatic-tumor-bearing mice | Pancreatic Cancer | Oil-cored polymeric nanocapsules (NC-GlaB) | N/A | Intravenous | NC-GlaB accumulated in pancreatic tumors. | [8][12] |

Experimental Protocols

The following are detailed protocols for the use of this compound in in-vivo cancer models, based on published studies.

Protocol 1: Systemic Administration for Subcutaneous Basal Cell Carcinoma Model

This protocol is adapted from a study using a basal cell carcinoma allograft model.

1. Animal Model and Tumor Cell Implantation:

-

Animal Strain: Female NOD/SCID mice.

-

Cell Line: ASZ001 basal cell carcinoma cells.

-

Implantation: Subcutaneously inject a suspension of ASZ001 cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every other day. Calculate tumor volume using the formula: (length x width²) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

2. Formulation of this compound:

-

Vehicle: Prepare a sterile solution of 2-hydroxypropyl-β-cyclodextrin and ethanol in a 3:1 ratio.

-

This compound Solution: Dissolve this compound in the vehicle to achieve the desired final concentration for a dosage of 100 µmol/kg. Ensure complete dissolution.

3. Treatment Regimen:

-

Dosage: 100 µmol/kg body weight.

-

Administration: Administer the this compound formulation or vehicle control via intraperitoneal (i.p.) injection.

-

Frequency: Administer treatment every second day.

-

Duration: Continue the treatment for 18 days.

4. Efficacy Evaluation:

-

Tumor Measurement: Continue to measure tumor volume every other day throughout the treatment period.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors.

-

Analysis:

-

Compare the final tumor volumes and weights between the treatment and control groups.

-

Perform quantitative real-time PCR (qRT-PCR) on tumor tissue to analyze the expression levels of Gli1 and other Hh target genes.

-

Conduct histological and immunohistochemical analysis of the tumors.

-

Experimental Workflow Diagram

Caption: A generalized workflow for in-vivo efficacy studies of this compound.

Protocol 2: Utilizing Advanced Formulations for Systemic Delivery

For tumors that are difficult to treat with conventional formulations, such as those in the brain, advanced delivery systems are necessary.

1. Formulation Preparation:

-

Micellar Formulation: To overcome the poor water solubility of this compound, formulate it within self-assembling amphiphilic polymer micelles, such as mPEG5kDa-cholane.[10][11] This has been shown to improve solubility and stability.[10][11]

-

Nanocapsule Formulation: Alternatively, encapsulate this compound in oil-cored polymeric nanocapsules (NC-GlaB).[8][12]

2. Animal Model and Treatment:

-

Model: Utilize relevant allograft or orthotopic tumor models (e.g., medulloblastoma). For orthotopic models, this may involve intracranial injection of tumor cells.

-

Administration: For systemic delivery, intravenous (i.v.) administration of the micellar or nanocapsule formulation is recommended.

-

Dosage and Schedule: The optimal dosage and treatment schedule will need to be determined through dose-escalation studies.

3. Biodistribution and Efficacy Studies:

-

Biodistribution: To confirm that the formulation reaches the tumor site, especially in the case of brain tumors, conduct biodistribution studies. This can involve labeling the nanocarriers or the drug and measuring its concentration in various organs and the tumor at different time points.

-

Efficacy: Assess anti-tumor efficacy by monitoring tumor growth (e.g., through bioluminescence imaging for orthotopic models) and survival rates.

Important Considerations

-

Toxicity: Throughout all in-vivo experiments, it is crucial to monitor for any signs of toxicity, including weight loss, changes in behavior, and signs of distress.

-

Solubility: Given the poor aqueous solubility of this compound, careful attention must be paid to its formulation to ensure bioavailability.

-

Control Groups: Always include appropriate control groups, including a vehicle-treated group, in all experiments.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

By following these guidelines and protocols, researchers can effectively evaluate the in-vivo therapeutic potential of this compound in a variety of cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. embopress.org [embopress.org]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. bottalab.it [bottalab.it]

- 5. embopress.org [embopress.org]

- 6. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hedgehog pathway in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound delivery by self-assembling micelles efficiently inhibits tumor growth in preclinical models of Hedgehog-dependent medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Polymeric this compound nanocapsules for passive targeting of Hedgehog-dependent tumor therapy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glabrescione B in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrescione B is a naturally occurring isoflavone that has garnered significant interest in cancer research due to its potent and selective inhibition of the Hedgehog (Hh) signaling pathway.[1][2] This pathway plays a crucial role in embryonic development and its aberrant reactivation in adults is implicated in the formation and progression of various cancers. This compound exerts its effect by directly binding to the Gli1 transcription factor, a key effector of the Hh pathway, and preventing its interaction with DNA.[1][2] This mechanism of action makes this compound a promising candidate for targeted cancer therapy.

These application notes provide a detailed protocol for the solubilization and use of this compound in common cell culture assays, enabling researchers to effectively investigate its biological activity.

Chemical Properties and Solubility

This compound is a hydrophobic molecule with poor water solubility, a common challenge in its application for in vitro studies. To overcome this, this compound is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in cell culture media to the desired final concentration for experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₆ | [3] |

| Molecular Weight | 450.52 g/mol | [3] |

| Solubility | DMSO: ≥100 mg/mL (≥221.97 mM) | [3] |

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

-

Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 450.52 g/mol = 0.0045052 g = 4.51 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Working Solution Preparation: When ready to use, thaw an aliquot of the 10 mM stock solution at room temperature. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). Mix well by gentle pipetting.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data

The following table summarizes the reported IC₅₀ values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |

| Daoy | Medulloblastoma | 72 | 0.13 | [1] |

| A-375 | Melanoma | 72 | 0.4 | [1] |

| G7 | Glioblastoma Stem Cell | 96 | 0.29 | [4] |

| PANC1 | Pancreatic Carcinoma | 96 | 1.62 | [4] |

| CCLP1 | Intrahepatic Cholangiocarcinoma | Not Specified | Effective at 1-10 µM | [2] |

Visualizations

Hedgehog Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and the mechanism of action of this compound. In the "OFF" state, the Patched (PTCH) receptor inhibits Smoothened (SMO), leading to the proteolytic cleavage of Gli proteins into their repressor form (GliR). In the "ON" state, the Hedgehog ligand (Hh) binds to PTCH, relieving the inhibition of SMO. This allows Gli proteins to translocate to the nucleus and act as transcriptional activators (GliA) for target genes. This compound directly binds to Gli1, preventing its interaction with DNA and thereby inhibiting the transcriptional activation of Hh target genes.

Caption: Hedgehog signaling pathway and this compound inhibition.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability using an MTT assay.

Caption: Workflow for a cell viability (MTT) assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GLI1-selective inhibitor, this compound, impairs proliferation in intrahepatic cholangiocarcinoma [iris.uniroma1.it]

- 3. rsc.org [rsc.org]

- 4. Polymeric this compound nanocapsules for passive targeting of Hedgehog-dependent tumor therapy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glabrescione B for Gli1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrescione B is a naturally occurring isoflavone that has been identified as a potent and specific inhibitor of the Glioma-associated oncogene homolog 1 (Gli1) transcription factor.[1][2][3][4][5] Gli1 is the final effector in the Hedgehog (Hh) signaling pathway, a crucial cascade involved in embryonic development and tissue homeostasis.[2][6][7] Aberrant activation of the Hh pathway, and consequently Gli1, is implicated in the development and progression of various cancers, including medulloblastoma, basal cell carcinoma, and pancreatic cancer.[2][8][9]

Unlike many other Hedgehog pathway inhibitors that target upstream components like Smoothened (SMO), this compound acts downstream by directly binding to the zinc finger domain of Gli1.[2][3][7][10] This interaction sterically hinders the binding of Gli1 to its consensus DNA sequences in the promoter regions of target genes, thereby inhibiting gene transcription.[1][2][3][11] This direct inhibition of the terminal effector makes this compound a valuable tool for studying Hh signaling and a promising therapeutic candidate for overcoming resistance to upstream inhibitors.[12]

Mechanism of Action

This compound impairs the transcriptional activity of Gli1 by directly interfering with its ability to bind to DNA. This leads to a reduction in the expression of Hh target genes, which in turn inhibits the growth of Hedgehog-dependent tumor cells and the self-renewal capacity of cancer stem cells.[1][2][3][5]

Quantitative Data Summary

The effective concentrations of this compound for inhibiting Gli1 activity and related cellular processes have been determined in various cancer cell lines. The following table summarizes the key quantitative data.

| Cell Line/Model System | Concentration Range | Key Findings | Reference |

| Ptch1-/- Mouse Embryonic Fibroblasts (MEFs) | 1-10 µM | Dose-dependent decrease in Gli1 mRNA expression levels after 48 hours. | [2] |

| Basal Cell Carcinoma (ASZ001) | 5 µM | Inhibition of cell growth over 24-72 hours.[1] | [1] |

| Pancreatic Cancer (PANC1) | 5 µM | ~55.4% reduction in Gli1 protein expression after 48 hours. | [13] |

| Pancreatic Cancer (PANC1) | IC50: 1.62 µM | 50% inhibition of cell viability after 96 hours. | [13][14] |

| Ovarian Cancer (SKOV3) | 5 µM | ~66.4% reduction in Gli1 protein expression after 48 hours. | [13] |

| Medulloblastoma Stem Cells | 5 µM | Inhibition of proliferation. | [13][14] |

| Intrahepatic Cholangiocarcinoma (CCLP1) | 1-50 µM | Dose-dependent reduction in cell viability evaluated at 24, 48, 72, and 96 hours. | [15] |

Visualizations

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Gli1.

Caption: Experimental workflow for determining the effective concentration of this compound.

Caption: Logical flow of this compound's mechanism of action on Gli1.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest (e.g., PANC1, ASZ001)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range is 0.1 µM to 50 µM. Include a DMSO-only vehicle control. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, or 96 hours) at 37°C, 5% CO2.[15]

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.

-

2. Western Blot for Gli1 Protein Expression

This protocol is for assessing the effect of this compound on the protein levels of Gli1.[13][15]

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Gli1 and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound (e.g., 5 µM) and a vehicle control for 24 or 48 hours.[13]

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Gli1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip and re-probe the membrane for a loading control (e.g., β-actin). Quantify band intensities using densitometry software and normalize Gli1 levels to the loading control.

3. Quantitative Real-Time PCR (qRT-PCR) for Gli1 mRNA Expression

This protocol is for measuring changes in Gli1 mRNA levels following treatment with this compound.

Materials:

-

6-well cell culture plates

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for Gli1 and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Cell Treatment: Seed and treat cells in 6-well plates as described for the Western blot protocol, using a concentration range of 1-10 µM for 24 or 48 hours.[1]

-

RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for Gli1 or the housekeeping gene, and the master mix.

-

Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gli1/DNA interaction is a druggable target for Hedgehog-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Gli1/DNA interaction is a druggable target for Hedgehog-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hedgehog signaling regulates the development and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound delivery by self-assembling micelles efficiently inhibits tumor growth in preclinical models of Hedgehog-dependent medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]

- 11. embopress.org [embopress.org]

- 12. The Impact of Hedgehog Signaling Pathway on DNA Repair Mechanisms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Polymeric this compound nanocapsules for passive targeting of Hedgehog-dependent tumor therapy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GLI1-selective inhibitor, this compound, impairs proliferation in intrahepatic cholangiocarcinoma [iris.uniroma1.it]

Application Notes and Protocols for Preclinical Delivery of Glabrescione B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current delivery systems for the preclinical evaluation of Glabrescione B (GlaB), a potent inhibitor of the Hedgehog (Hh) signaling pathway. Detailed protocols for the formulation, characterization, and in vitro evaluation of GlaB-loaded nanocarriers are presented to facilitate further research and development.

Introduction to this compound and the Need for Delivery Systems

This compound is a naturally occurring isoflavone that has been identified as a first-in-class small molecule that directly binds to the Hedgehog modulator Gli1, a zinc finger protein, and impairs its activity by interfering with the Gli1-DNA interaction.[1][2] Dysregulation of the Hh signaling pathway is a critical factor in the development and progression of several human cancers, including medulloblastoma, basal cell carcinoma, and pancreatic cancer.[1][3] By targeting Gli1, the final effector of Hh signaling, GlaB offers a promising therapeutic strategy to overcome resistance mechanisms associated with inhibitors targeting upstream components of the pathway.[4][5]

Despite its potent anti-cancer activity, this compound suffers from poor water solubility, which limits its systemic administration and bioavailability for preclinical and potential clinical applications.[1][4][5] To address this challenge, various drug delivery systems have been developed to enhance the solubility, stability, and tumor-targeting capabilities of GlaB. This document focuses on two promising nanoformulations: polymeric nanocapsules and self-assembling micelles.

Signaling Pathway: The Hedgehog Cascade and this compound's Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adult tissues can lead to tumorigenesis. This compound exerts its therapeutic effect by inhibiting this pathway at the level of the Gli1 transcription factor.

This compound Delivery Systems: A Comparative Overview

Two primary nanoformulations have been investigated for the delivery of this compound in preclinical settings: oil-cored polymeric nanocapsules and self-assembling polymeric micelles. Both systems have demonstrated the ability to encapsulate the hydrophobic GlaB, improve its aqueous solubility, and facilitate its anti-cancer activity.

| Delivery System | Composition | Average Size (nm) | Drug Loading (%) | Key Advantages | Reference |

| Polymeric Nanocapsules (NC-GlaB) | PLGA, Castor Oil, Soybean Lecithin, Tween® 80 | ~160 | ~90% | High encapsulation efficiency, stability upon storage. | [1][6] |

| Self-assembling Micelles (mPEG-cholane/GlaB) | mPEG₅ₖDa-cholane | Not specified | High | Enhanced solubility, long circulation, potential for blood-brain barrier penetration. | [3][4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of this compound-loaded nanocarriers, as well as for in vitro cytotoxicity assays.

Protocol 1: Formulation of this compound-Loaded Polymeric Nanocapsules (NC-GlaB)

This protocol is based on the nanoprecipitation method.

Materials:

-

This compound (GlaB)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Castor oil

-

Soybean lecithin

-

Acetone/Ethanol mixture (60:40 v/v)

-

Tween® 80

-

Deionized water

Procedure:

-

Prepare the organic phase: Dissolve 12.5 mg of PLGA, 4 mg of this compound, and 12.5 mg of soybean lecithin in 2.5 mL of an acetone/ethanol (60:40 v/v) mixture. Add 75 µL of castor oil to this solution.

-

Prepare the aqueous phase: Prepare a 5 mL solution of 0.2% Tween® 80 in deionized water.

-

Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

-

Solvent evaporation: Continue stirring the mixture in a fume hood for 30 minutes to allow for solvent diffusion and nanocapsule formation.

-

Purification: Purify the nanocapsule suspension by a suitable method, such as dialysis or centrifugation, to remove organic solvents and non-encapsulated drug.

-

Storage: Store the purified NC-GlaB suspension at 4°C.

Protocol 2: Formulation of this compound-Loaded Self-Assembling Micelles (mPEG-cholane/GlaB)

This protocol utilizes the self-assembly properties of an amphiphilic polymer.

Materials:

-

This compound (GlaB)

-

mPEG₅ₖDa-cholane polymer

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

-

Dissolve the mPEG₅ₖDa-cholane polymer and this compound in a suitable organic solvent.

-

Slowly add an aqueous buffer (e.g., PBS) to the polymer/drug solution under stirring.

-

The amphiphilic polymer will self-assemble into micelles, encapsulating the hydrophobic GlaB in the core.

-

Remove the organic solvent by dialysis or evaporation.

-

Sterilize the micellar solution by filtration through a 0.22 µm filter.

Protocol 3: Physicochemical Characterization of Nanocarriers

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Technique: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the nanocarrier suspension in deionized water. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry.

-

Procedure: Dilute the nanocarrier suspension in deionized water. Measure the electrophoretic mobility to determine the surface charge (zeta potential).

3. Encapsulation Efficiency and Drug Loading:

-

Procedure:

-

Separate the encapsulated GlaB from the free drug by ultracentrifugation.

-

Quantify the amount of free GlaB in the supernatant using a validated analytical method (e.g., HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

-

-

Protocol 4: In Vitro Cytotoxicity Assay

This protocol determines the anti-proliferative activity of free GlaB and GlaB-loaded nanocarriers.

Materials:

-

Hedgehog-dependent cancer cell line (e.g., medulloblastoma, pancreatic cancer cells).[1]

-

Complete cell culture medium.

-